molecular formula C8H7Cl2NO2 B1466123 Methyl 5-amino-2,4-dichlorobenzoate CAS No. 84228-48-8

Methyl 5-amino-2,4-dichlorobenzoate

Cat. No.: B1466123
CAS No.: 84228-48-8
M. Wt: 220.05 g/mol
InChI Key: WRCAZCJSGABHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2,4-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring, along with a methyl ester group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-amino-2,4-dichlorobenzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,4-dichlorobenzoate involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme kinetics. In medicinal chemistry, its derivatives may interact with biological receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Methyl 5-amino-2,4-dichlorobenzoate is unique due to the presence of both amino and dichloro substituents, along with a methyl ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 5-amino-2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCAZCJSGABHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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